N-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine
Description
Properties
IUPAC Name |
N-[[6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5S/c1-3-19(4-2)9-12-16-17-14-20(12)18-13(21-14)10-5-7-11(15)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHAZBDKPXLJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities. The molecular formula of this compound is C14H16ClN5S, and it has a molecular weight of 321.8 g/mol .
Biological Activity Overview
The biological activities of compounds containing the 1,2,4-thiadiazole and triazole moieties are well-documented. These compounds exhibit a range of pharmacological effects including:
- Anticancer Activity : Many thiadiazole derivatives have shown promising results against various cancer cell lines. For instance, studies indicate that derivatives can inhibit the growth of lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines .
- Antimicrobial Properties : Thiadiazole derivatives have also demonstrated significant antimicrobial and antifungal activities, making them candidates for treating infections .
- Neuroprotective Effects : Some studies suggest that these compounds may have anticonvulsant and neuroprotective properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the thiadiazole and triazole rings may interact with various molecular targets involved in cell proliferation and apoptosis.
Key Mechanisms Identified:
- Inhibition of Kinase Activity : Some derivatives have been shown to inhibit ERK1/2 kinase activity, which is crucial in cancer cell signaling pathways .
- Induction of Apoptosis : Studies indicate that certain compounds can induce apoptosis in cancer cells by activating caspase pathways .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to this compound.
Table 1: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 Value (µg/mL) | Activity |
|---|---|---|---|
| Compound 21 | SK-MEL-2 | 4.27 | Anticancer |
| Compound 58 | HCT-116 | 92.2 | Anticancer |
| Compound 24 | A549 | Not specified | Antiproliferative |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Formation of the triazolo-thiadiazole ring system.
- Substitution Reactions : Introduction of functional groups such as the 4-chlorophenyl group through nucleophilic substitution reactions .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including N-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine. Research indicates that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Cytotoxicity : A review of 1,3,4-thiadiazole derivatives demonstrated their potential as anticancer agents with IC50 values ranging from 0.74 to 10.0 μg/mL against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) . The compound's structural modifications were found to enhance its antiproliferative activity.
- Mechanism of Action : The mechanism behind the anticancer activity often involves the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been shown to inhibit key kinases involved in cell proliferation .
Other Biological Activities
Beyond anticancer applications, this compound has been investigated for other biological activities:
Antimicrobial Properties
Research has indicated that thiadiazole derivatives possess antimicrobial properties against various pathogens. The presence of the chlorophenyl group enhances the compound's efficacy against bacterial strains .
Anti-inflammatory Effects
Some studies suggest that compounds with similar structures may exhibit anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Unique Advantages of the Target Compound
Balanced Pharmacokinetics : The 4-chlorophenyl group optimizes lipophilicity, while the ethylamine substituent enhances water solubility, addressing limitations of analogs like .
Selectivity : Compared to trifluoromethyl-containing compounds , the target’s simpler substituents may reduce off-target effects.
Synthetic Scalability : The use of commercially available 4-chlorophenyl precursors facilitates large-scale synthesis vs. iodinated or brominated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as triazole-thiol derivatives with substituted aldehydes. For example, describes a similar triazolo-thiadiazole synthesized via base-catalyzed (e.g., K₂CO₃) cyclization in ethanol under reflux (60–80°C, 8–12 hours). Critical parameters include solvent polarity (ethanol or DMF), stoichiometric ratios (1:1.2 for thiol:aldehyde), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires monitoring by TLC and adjusting reaction time/temperature to minimize side products like uncyclized intermediates .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, highlights the use of ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 110–160 ppm for heterocyclic carbons) to confirm the triazolo-thiadiazole core. Mass spectrometry (ESI-MS) provides molecular ion peaks ([M+H]⁺) with <2 ppm error. X-ray crystallography (as in ) resolves stereochemical ambiguities in crystalline derivatives .
Q. How is purity assessed, and what analytical methods validate batch consistency?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) is standard. Purity >95% is typical for research-grade material. Melting point analysis (e.g., 180–185°C for similar compounds in ) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) ensure batch-to-batch reproducibility .
Advanced Research Questions
Q. What computational strategies predict the compound’s biological targets, and how are docking studies validated experimentally?
- Methodological Answer : Molecular docking (Autodock Vina, Schrödinger Suite) models interactions with enzymes like kinases or cytochrome P450. For example, suggests triazolo-thiadiazoles inhibit enzymes via π-π stacking and hydrogen bonding. Validation involves in vitro enzyme inhibition assays (IC₅₀ determination) and site-directed mutagenesis to confirm binding residues. Orthogonal techniques like Surface Plasmon Resonance (SPR) quantify binding affinity (KD values) .
Q. How do researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strains, cancer cell lines). and recommend standardized protocols:
- Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination.
- Anticancer : MTT assays (72-hour exposure, IC₅₀ calculation) against NCI-60 cell panels.
Orthogonal in vivo models (e.g., xenografts) and mechanistic studies (apoptosis via flow cytometry) clarify context-dependent activity .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Methodological Answer : Selectivity profiling using kinase inhibitor panels (e.g., Eurofins KinaseProfiler) identifies off-target kinases. Structure-activity relationship (SAR) studies, as in , guide modifications (e.g., substituting the ethylethanamine group with polar moieties) to enhance specificity. Metabolite identification (LC-MS/MS) detects reactive intermediates that may cause toxicity .
Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?
- Methodological Answer : Lipophilicity (logP) adjustments via prodrug strategies (e.g., acetylating the ethylamine group) improve bioavailability. describes PEGylation to enhance solubility. Pharmacokinetic parameters (t₁/₂, Cmax) are quantified in rodent models using LC-MS/MS plasma analysis. Bile duct cannulation studies assess hepatic clearance mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
